3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one is a complex organic compound featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction involving a ketene and an imine.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Coupling Reactions: The final step involves coupling the azetidinone and piperidine intermediates with a pyrrolidinone derivative through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidinone rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antiviral, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one: can be compared to other azetidinone and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2)17(21-19(20)25)14-8-11-22(12-9-14)16-10-13-23(18(16)24)15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLCTDVWRKENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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